

Application Note: High-Resolution LC-MS/MS Analysis of cis-Montelukast (Impurity G)

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Compound of Interest

Compound Name: Montelukast, cis-

CAS No.: 774538-96-4

Cat. No.: B1141231

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Abstract

The geometric isomerization of Montelukast Sodium (R,E-isomer) to cis-Montelukast (R,Z-isomer, USP Related Compound G) is a rapid, photo-induced degradation pathway that compromises pharmaceutical potency. Because these isomers are isobaric (

586.2) and exhibit nearly identical fragmentation patterns in collision-induced dissociation (CID), mass spectrometry alone cannot distinguish them. This protocol details a stability-indicating LC-MS/MS workflow that prioritizes chromatographic resolution (

) prior to MS detection. We provide a validated method for separating the cis-impurity using a C18 stationary phase with volatile buffers, ensuring compatibility with Electrospray Ionization (ESI).

Introduction & Analytical Challenges

Montelukast is a leukotriene receptor antagonist used for asthma and allergic rhinitis.[1][2][3] Its structure contains a styryl moiety susceptible to photo-isomerization. Upon exposure to UV or visible light, the therapeutically active E-isomer (trans) converts to the inactive Z-isomer (cis).

The "Isobaric Trap" in MS Analysis

In mass spectrometry, both isomers present a protonated precursor ion

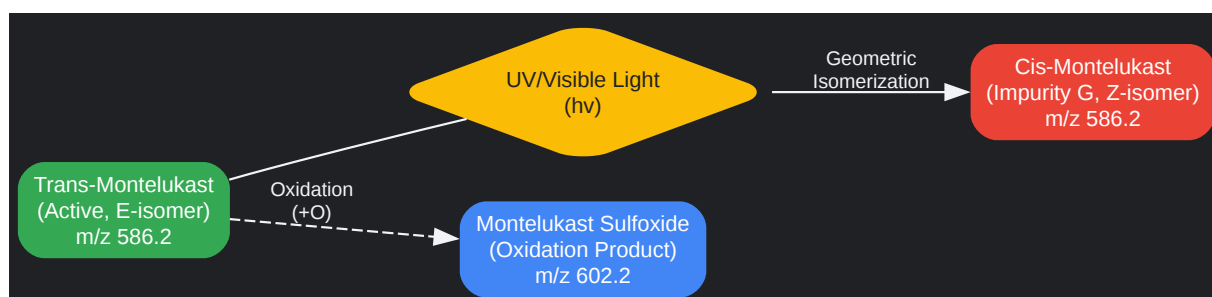
at

586.2. Under standard ESI-MS/MS conditions, both yield the same dominant product ions (568.2 and 422.1). Consequently, retention time (RT) is the only discriminator.

- Active Drug: Montelukast (E-isomer)
- Target Impurity: cis-Montelukast (Z-isomer)[4]
- Regulatory Limit: USP/ICH guidelines typically require monitoring of this impurity at levels

Degradation Pathway Visualization

The following diagram illustrates the critical photo-degradation pathway that necessitates this analysis.



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Figure 1: Degradation pathway of Montelukast. The primary photo-degradation route leads to the cis-isomer, while oxidation leads to the sulfoxide.

Experimental Protocol

Reagents and Materials[2][3][5][6][7][8][9][10]

- Standards: Montelukast Sodium (USP RS), cis-Montelukast (USP Related Compound G RS).[4]
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Buffer: Ammonium Formate (LC-MS grade), Formic Acid.
- Glassware: Amber volumetric flasks are mandatory. All sample preparation must occur under low-actinic light (e.g., sodium vapor lamps) to prevent in-situ degradation during handling.

Sample Preparation

Standard Solution:

- Dissolve 10 mg of Montelukast Sodium in 10 mL of MeOH (1.0 mg/mL stock).
- Dilute to 100 ng/mL in Mobile Phase A:B (50:50) for MS tuning.

Forced Degradation (System Suitability Generation): If the cis-standard is unavailable, generate it in-situ:

- Prepare a 100 µg/mL solution of Montelukast in MeOH.
- Expose the clear glass vial to ambient sunlight or a UV lamp (254 nm) for 15–20 minutes.
- This yields a mixture of trans (major) and cis (minor) isomers for resolution testing.

LC-MS/MS Instrumentation & Conditions

Chromatography (LC) The separation relies on the shape selectivity of the C18 phase. The cis-isomer, being more compact, typically interacts differently with the stationary phase than the linear trans-isomer.

Parameter	Setting	Rationale
Column	Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent	High carbon load provides steric selectivity required for geometric isomers.
Mobile Phase A	10 mM Ammonium Formate + 0.1% Formic Acid	Volatile buffer essential for ESI ionization efficiency.
Mobile Phase B	Acetonitrile (100%)	ACN provides sharper peaks for Montelukast than MeOH.
Flow Rate	0.8 mL/min	Optimized for standard analytical columns; split to MS if necessary.
Column Temp	30°C	Controls viscosity and mass transfer kinetics.
Injection Vol	5–10 µL	Prevent column overload which causes peak broadening.

Gradient Profile:

- 0–2 min: 55% B (Isocratic hold to stack analytes)
- 2–12 min: 55%
85% B (Linear ramp)
- 12–15 min: 85% B (Wash)
- 15.1 min: 55% B (Re-equilibration)

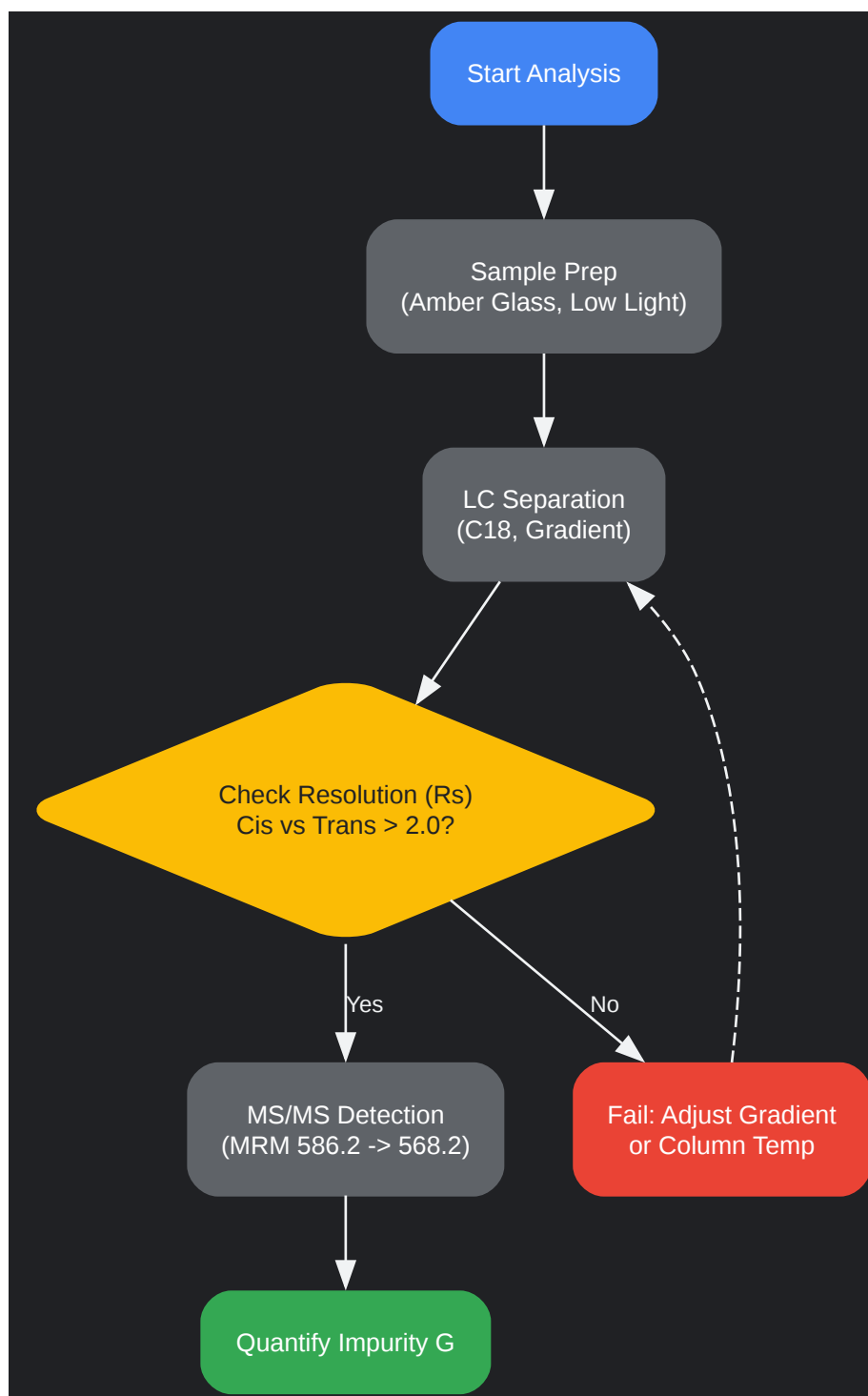
Mass Spectrometry (MS)

- Source: Electrospray Ionization (ESI), Positive Mode.[5]
- Scan Mode: Multiple Reaction Monitoring (MRM).[2]

Analyte	Precursor ()	Product ()	Dwell (ms)	CE (eV)	Role
Montelukast	586.2	568.2	100	25	Quantifier (Loss of)
586.2	422.1	100	35	Qualifier (Cleavage of side chain)	
Cis-Montelukast	586.2	568.2	100	25	Quantifier
586.2	422.1	100	35	Qualifier	

Analytical Workflow Logic

The following diagram details the decision-making process during the analysis to ensure data integrity.



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Figure 2: Analytical workflow emphasizing the critical checkpoint of chromatographic resolution before MS quantification.

Results & Discussion

Chromatographic Separation

Under the described conditions, the elution order is generally:

- cis-Montelukast: ~7.8 min
- trans-Montelukast: ~8.5 min

Note: The exact retention times vary by column manufacturer, but the cis-isomer typically elutes earlier than the trans-isomer on standard C18 phases due to its folded conformation exposing slightly more polar surface area or reducing hydrophobic contact area.

Mass Spectral Interpretation

Both isomers exhibit a base peak at

586.2

- Transition 586.2

568.2: Corresponds to the loss of water. This is the most intense transition and is used for quantification.

- Transition 586.2

422.1: Corresponds to the cleavage of the cyclopropane-acetic acid side chain.

Critical Observation: Because the MRM transitions are identical, the integration windows must be set strictly based on the retention times established by the reference standards.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), every run must meet these system suitability criteria:

- Resolution (

-) : The valley-to-peak ratio between cis and trans isomers must be baseline resolved ().
- Sensitivity (S/N): The Limit of Quantitation (LOQ) for cis-Montelukast should be established at 0.05% of the nominal drug concentration (S/N > 10).
 - Precision: Injection repeatability (n=6) of the standard must yield RSD < 5.0%.

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